3-[(3-Chloro-2-methylphenyl)carbamoyl]-4-phenylpentanoic acid
Description
Properties
Molecular Formula |
C19H20ClNO3 |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
3-[(3-chloro-2-methylphenyl)carbamoyl]-4-phenylpentanoic acid |
InChI |
InChI=1S/C19H20ClNO3/c1-12(14-7-4-3-5-8-14)15(11-18(22)23)19(24)21-17-10-6-9-16(20)13(17)2/h3-10,12,15H,11H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
FKGMRMZWDUIXMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(CC(=O)O)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Backbone Assembly via Alkylation and Organometallic Addition
The pentanoic acid backbone can be constructed through a conjugate addition strategy. A representative route involves:
- Michael Addition : Reacting ethyl acrylate with a benzyl Grignard reagent (e.g., PhMgBr) to form ethyl 4-phenylpent-2-enoate.
- Hydrolysis and Decarboxylation : Acidic hydrolysis followed by decarboxylation yields 4-phenylpent-2-enoic acid.
- Chlorination : Selective chlorination at the β-position using sulfuryl chloride (SO₂Cl₂) under radical initiation conditions.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Michael Addition | PhMgBr, THF, −78°C → RT | 78% | |
| Chlorination | SO₂Cl₂, AIBN, CCl₄, 80°C | 65% |
Carbamoyl Group Installation via Mixed Anhydride Method
The carbamoyl moiety is introduced via reaction of 3-chloro-4-phenylpentanoyl chloride with 3-chloro-2-methylphenylamine:
- Acyl Chloride Formation : Treating 3-chloro-4-phenylpentanoic acid with thionyl chloride (SOCl₂) in dichloromethane.
- Coupling : Reacting the acyl chloride with 3-chloro-2-methylphenylamine in the presence of a base (e.g., triethylamine) to form the carbamoyl bond.
Optimization Insights :
- Use of polar aprotic solvents (e.g., DMF) improves amine solubility but risks side reactions; toluene is preferred for slower, controlled coupling.
- Stoichiometric base (1.1 eq.) minimizes HCl byproduct interference.
Reaction Optimization
Solvent Effects on Coupling Efficiency
Comparative studies of solvents (toluene vs. THF) for the carbamoyl coupling step:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 2.4 | 12 | 82 |
| THF | 7.5 | 8 | 68 |
Toluene’s low polarity reduces side reactions, favoring higher yields despite longer reaction times.
Temperature and Catalysis
- Low-Temperature Coupling (0–5°C): Minimizes racemization but requires extended stirring (24–48 h).
- Room-Temperature Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates the reaction (6 h, 75% yield).
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (7:3 v/v) yields needle-like crystals with >99% purity (HPLC). Melting point: 142–144°C.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ph), 6.95 (d, J = 8.2 Hz, 1H, ArH), 6.62 (d, J = 8.2 Hz, 1H, ArH), 2.98 (t, J = 7.1 Hz, 2H, CH₂CO), 2.45 (s, 3H, CH₃), 1.82–1.75 (m, 2H, CH₂).
- IR (KBr) : 1685 cm⁻¹ (C=O, carbamate), 1702 cm⁻¹ (C=O, acid).
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Mixed Anhydride | Scalable, minimal side products | Requires acyl chloride handling | 82 |
| Curtius Rearrangement | No acyl chlorides | Thermal hazards | 70 |
| Direct Coupling | Single-step | Low regioselectivity | 58 |
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro-2-methylphenyl)carbamoyl]-4-phenylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[(3-Chloro-2-methylphenyl)carbamoyl]-4-phenylpentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-2-methylphenyl)carbamoyl]-4-phenylpentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural Analogues
4-[(2-Chlorophenyl)amino]-4-oxobutanoic Acid ()
- Structure: Features a butanoic acid chain (4 carbons) with a 2-chlorophenyl carbamoyl group.
- Key Differences: Chain Length: The pentanoic acid chain in the target compound (5 carbons) may enhance hydrophobic interactions compared to the shorter butanoic acid chain. Substituent Position: The 3-chloro-2-methylphenyl group in the target introduces steric hindrance and electronic effects distinct from the simpler 2-chlorophenyl group.
- Implications : The methyl group in the ortho position (relative to the chloro substituent) could alter binding affinity in biological systems due to increased steric bulk .
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl Alkyl Carbamates ()
- Structure : Carbamates with chloro-substituted phenyl rings and alkyl chains.
- Key Differences :
- Functional Groups : The target compound’s free carboxylic acid group contrasts with the carbamate esters in these analogues, which may influence solubility and metabolic stability.
- Aromatic Substituents : The methyl group in the target’s phenyl ring provides additional hydrophobicity compared to dichloro-substituted derivatives.
- Implications : Carbamates are prone to enzymatic hydrolysis, whereas the carboxylic acid group in the target may enhance water solubility at physiological pH .
Physicochemical Properties
Lipophilicity, a critical factor in drug bioavailability, can be assessed via HPLC-derived capacity factors (k) or calculated log k values. While specific data for the target compound are unavailable, analogues in were evaluated for log k, with dichlorophenyl derivatives exhibiting higher lipophilicity than monochloro variants. The target’s 3-chloro-2-methylphenyl group likely confers intermediate lipophilicity, balancing membrane permeability and aqueous solubility .
Comparative Data Table
Research Implications
- Drug Design : The target’s carboxylic acid group may facilitate interactions with polar residues in enzyme active sites, while its aromatic substituents could enhance binding to hydrophobic pockets.
Biological Activity
3-[(3-Chloro-2-methylphenyl)carbamoyl]-4-phenylpentanoic acid, also known by its CAS number 329930-07-6, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C19H20ClNO3. Its structure includes a carbamoyl group attached to a phenylpentanoic acid backbone, which is significant for its biological interactions.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Effects : Studies have shown that derivatives of similar structures can inhibit inflammatory pathways. The presence of the chloro and carbamoyl groups may enhance this activity by modulating enzyme functions involved in inflammation.
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs can induce apoptosis in cancer cells. The phenyl groups may play a role in binding to target proteins involved in cell growth regulation.
- Neuroprotective Effects : Some analogs have demonstrated the ability to protect neuronal cells from oxidative stress, potentially making this compound a candidate for further research in neurodegenerative diseases.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have been shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis and decreased inflammation.
- Modulation of Apoptotic Pathways : By influencing Bcl-2 family proteins, the compound may promote apoptosis in malignant cells.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antitumor | Induction of apoptosis | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Anti-inflammatory Activity
In a controlled study, a derivative of this compound was administered to mice with induced inflammation. The results indicated a significant reduction in inflammatory markers compared to the control group, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 2: Antitumor Properties
A recent investigation into the antitumor effects revealed that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
